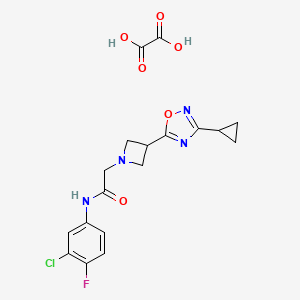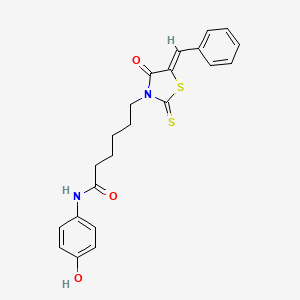![molecular formula C15H12F3NO3 B2632711 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 303769-15-5](/img/structure/B2632711.png)
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H12F3NO3 and a molecular weight of 311.26 .
Physical And Chemical Properties Analysis
The molecular weight of 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is 311.26 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound, part of the broader class of substances known as Schiff bases, is notable for its versatile applications in scientific research. Schiff bases are formed from the condensation of an aldehyde or ketone with a primary amine, resulting in a compound with a carbon-nitrogen double bond. The significance of these compounds lies in their multifaceted roles, including serving as intermediates in organic synthesis, ligands in coordination chemistry, and potential pharmacophores in medicinal chemistry.
Antibacterial and Antioxidant Activities
Research has demonstrated that certain Schiff bases, including variants of the compound , exhibit significant antibacterial and antioxidant activities. For instance, substituted tridentate salicylaldimines have been synthesized and screened against multi-drug resistance Gram-positive and Gram-negative organisms, showcasing notable antibacterial efficacy. Their antioxidant capacities, determined through assays like the phosphomolybdenum assay, further underscore their potential in combating oxidative stress-related disorders (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Optoelectronic and Nonlinear Optical (NLO) Applications
Another avenue of research highlights the compound's relevance in the field of optoelectronics and nonlinear optics. The crystalline structure, determined through single-crystal X-ray diffraction, along with quantum chemical calculations, has provided insights into the electronic properties and stability of these compounds. Notably, their significant hardness, global softness, and NLO properties, such as high values of linear polarizability and second-order hyperpolarizability, make them promising candidates for applications in NLO devices (Ashfaq et al., 2022).
Anticancer Research
The compound's derivatives have also been investigated for their anticancer activity, particularly against breast cancer cells. Although the activity may be classified as weak based on certain metrics, such as IC50 values, this line of research opens up possibilities for the development of novel anticancer agents. The stability and characterization of these compounds, through various analytical techniques, lay the groundwork for further exploration of their therapeutic potential (Sukria et al., 2020).
Environmental and Catalytic Applications
In the realm of environmental science, Schiff bases have been utilized for the adsorption and magnetic solid-phase extraction of heavy metals, such as cadmium and lead, demonstrating their potential in pollution remediation efforts. The modification of magnetite with Schiff bases for this purpose underscores the adaptability and functional utility of these compounds in addressing environmental contaminants (El-Sheikh, Nofal, & Shtaiwi, 2019).
Eigenschaften
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXNIWSEGYIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride](/img/structure/B2632629.png)
![2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2632632.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2632634.png)
![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)


![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2632649.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)